![molecular formula C18H17BrN2O2S B3958189 ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate](/img/structure/B3958189.png)
ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate
Vue d'ensemble
Description
Ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate, also known as BRD-9424, is a small molecule inhibitor that has shown potential as a therapeutic agent in various scientific research studies.
Mécanisme D'action
Ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate inhibits the activity of bromodomain-containing proteins, specifically BRD4, by binding to the acetyl-lysine recognition pocket of the protein. This prevents the protein from binding to acetylated histones, which are critical for the regulation of gene expression. The inhibition of BRD4 activity leads to the downregulation of oncogenic genes, resulting in anti-proliferative effects on cancer cells.
Biochemical and Physiological Effects:
ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate has been shown to have anti-proliferative effects on cancer cells in various scientific research studies. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate is its specificity for BRD4, which makes it a valuable tool for studying the role of BRD4 in gene regulation and cancer progression. However, one limitation of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate is its relatively low potency compared to other bromodomain inhibitors. This may limit its effectiveness as a therapeutic agent in clinical settings.
Orientations Futures
There are several future directions for the study of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate. One potential direction is the development of more potent derivatives of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate that can be used as therapeutic agents in clinical settings. Another direction is the study of the role of BRD4 in other diseases, such as inflammatory and autoimmune diseases. Finally, the combination of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate with other therapeutic agents may be explored as a potential treatment option for cancer.
Applications De Recherche Scientifique
Ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the activity of bromodomain-containing proteins, specifically BRD4, which play a critical role in the regulation of gene expression. ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-bromophenyl)propanoate has been found to have anti-proliferative effects on cancer cells and has shown potential as a therapeutic agent in the treatment of various types of cancer, including breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-bromophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-2-23-17(22)16(11-12-7-9-13(19)10-8-12)24-18-20-14-5-3-4-6-15(14)21-18/h3-10,16H,2,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJGIDXPRWAXMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.